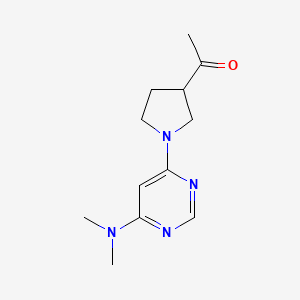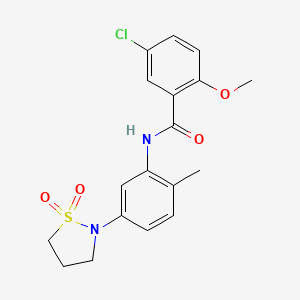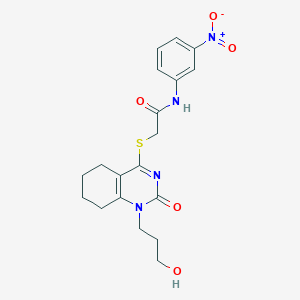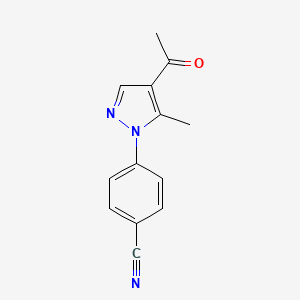
(Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H23N3O6S2 and its molecular weight is 489.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Rahmani et al. (2017) focused on the synthesis and characterization of a closely related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one. They analyzed its crystal structure using X-ray powder diffraction and performed theoretical analysis using density functional theory (DFT) (Rahmani et al., 2017).
Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, leading to compounds like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol. These compounds were evaluated for their antimicrobial activities, demonstrating effectiveness against certain microorganisms (Başoğlu et al., 2013).
Anticancer Properties : Chandrappa et al. (2009) explored the anticancer effect of thiazolidinone compounds, including derivatives similar to the queried compound, on human leukemia cells. They found that these compounds exhibit moderate to strong antiproliferative activity and can induce apoptosis in cancer cells (Chandrappa et al., 2009).
In Vivo Anticancer and Antiangiogenic Effects : A study by Chandrappa et al. (2010) on thioxothiazolidin-4-one derivatives showed significant reductions in tumor volume and cell number in mice. These compounds also exhibited strong antiangiogenic effects, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).
Design of Antitumor Agents : Matiichuk et al. (2020) used a derivative of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde to create novel antitumor agents. Their screening revealed lead compounds with superior efficacy compared to standard drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Crystal Structure and Computational Studies : Benhalima et al. (2011) synthesized a compound similar to the queried chemical and studied its crystal structure and molecular structure through DFT and X-ray diffraction, providing insights into its geometrical properties (Benhalima et al., 2011).
Eigenschaften
IUPAC Name |
(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-29-15-3-5-17(18(13-15)25(27)28)19-6-4-16(31-19)14-20-21(26)24(22(32)33-20)8-2-7-23-9-11-30-12-10-23/h3-6,13-14H,2,7-12H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNLOXOBALSPNE-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCN4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCN4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2641713.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)

![Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2641720.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641722.png)
![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/no-structure.png)


![6-Oxa-1-azaspiro[3.4]octane hydrochloride](/img/structure/B2641730.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)
